
Tebuquine
Overview
Description
Tebuquine (TQ) is a 4-aminoquinoline antimalarial agent structurally derived from amodiaquine (AQ). It features a 4-chlorophenyl substitution at the 5’-position of the hydroxyaniline side chain of AQ . TQ exhibits potent activity against both chloroquine (CQ)-sensitive and resistant Plasmodium falciparum strains, with in vitro IC₅₀ values 5–10-fold lower than CQ and AQ . However, like AQ, TQ undergoes cytochrome P450-mediated oxidation to form a reactive quinone-imine metabolite linked to hepatotoxicity and agranulocytosis, limiting its clinical utility .
Preparation Methods
- Tebuquine can be synthesized through various routes. One common method involves starting from p-chloroiodobenzene as a raw material.
- The synthetic process typically includes cyclization reactions and functional group transformations to yield this compound.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Tebuquine undergoes several types of reactions, including oxidation , reduction , and substitution .
- Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).
- Major products formed from these reactions include various derivatives of this compound.
Scientific Research Applications
Antimalarial Activity
Mechanism of Action
Tebuquine exhibits its antimalarial effects primarily by targeting the Plasmodium parasite. It disrupts the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion, by inhibiting heme polymerization into hemozoin. This mechanism is crucial for the survival of the parasite within red blood cells .
Efficacy Against Resistant Strains
Research indicates that this compound is significantly more effective against chloroquine-resistant strains of Plasmodium falciparum compared to traditional antimalarials like chloroquine and amodiaquine. In vitro studies have shown that this compound maintains low nanomolar IC50 values against both chloroquine-sensitive and resistant strains, highlighting its potential as a frontline treatment option in regions where resistance is prevalent .
Case Studies
- In Vitro Studies : A study demonstrated that this compound analogs exhibited superior activity against chloroquine-resistant strains compared to chloroquine itself. The compounds were tested against the HB3 and K1 strains of Plasmodium falciparum, with this compound showing the highest potency among tested compounds .
- Animal Models : In vivo studies using murine models of malaria indicated that this compound not only reduced parasitemia effectively but also displayed favorable pharmacokinetic properties, suggesting prolonged efficacy after administration .
Synthetic Utility
This compound serves as a valuable synthetic intermediate in organic chemistry. Its derivatives are explored for various applications, including:
- Development of New Antimalarials : Researchers are synthesizing new analogs of this compound to enhance potency and reduce toxicity. Modifications to its side chains have yielded compounds with improved activity against resistant malaria strains .
- Chemical Reactions : this compound undergoes various chemical reactions, such as oxidation and reduction, making it a versatile building block for synthesizing other pharmacologically active compounds.
Emerging Therapeutic Roles
Beyond its established role in treating malaria, this compound is being investigated for potential applications in other therapeutic areas:
- Cancer Research : Preliminary studies suggest that compounds related to this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential.
- Antimicrobial Properties : Some derivatives of this compound have shown promise as antimicrobial agents, expanding its application beyond antimalarial use.
Summary of Findings
Application Area | Key Findings |
---|---|
Antimalarial Activity | Highly effective against chloroquine-resistant strains |
Synthetic Utility | Valuable intermediate for developing new drugs |
Emerging Therapeutic Roles | Potential use in cancer treatment and antimicrobial agents |
Mechanism of Action
- Tebuquine’s antimalarial activity involves targeting the Plasmodium parasite.
- It interferes with heme detoxification, disrupting the parasite’s ability to neutralize toxic heme by converting it into hemozoin.
- Molecular targets include heme polymerase and hemozoin formation pathways.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Chloroquine (CQ)
- Structure : Lacks the hydroxyaniline side chain present in TQ and AQ.
- Activity : Lower potency than TQ (e.g., TQ’s IC₅₀ against CQ-resistant K1 strain: 4.2 nM vs. CQ’s 320 nM) .
- Resistance : High cross-resistance in CQ-resistant strains, whereas TQ shows weak cross-resistance .
- Toxicity: No quinone-imine formation but accumulates in tissues, causing retinopathy .
Amodiaquine (AQ)
- Structure : Shares the hydroxyaniline side chain with TQ but lacks the 4-chlorophenyl group.
- Activity : Less potent than TQ (e.g., AQ’s IC₅₀: 12 nM vs. TQ’s 4.2 nM against K1 strain) .
- Metabolism: Forms the same toxic quinone-imine metabolite as TQ .
- Lipophilicity : Lower log D (0.93 at pH 7.4) compared to TQ (1.08), contributing to TQ’s prolonged tissue retention and extended antimalarial action .
Fluoro-Amodiaquine (FAQ)
- Structure : 4’-fluoro substitution on AQ’s hydroxyaniline ring.
- Activity: Comparable to AQ but with reduced toxicity due to avoidance of quinone-imine formation .
- Limitations : Fluorinated TQ analogues showed 16–106-fold reduced activity compared to TQ .
Isoquine (IQ)
- Structure : 3’-Mannich base side chain instead of AQ’s 4’-hydroxy group.
- Safety : Excreted as a glucuronide, avoiding toxic metabolites .
- Activity : Lower potency than TQ (e.g., IQ’s IC₅₀: 28 nM vs. TQ’s 4.2 nM) but better safety profile .
Ferroquine
- Structure: Organometallic CQ derivative with a ferrocene moiety.
- Activity : Active against CQ-resistant strains (IC₅₀: 8–15 nM) and in clinical trials .
- Advantage: No reported quinone-imine toxicity, unlike TQ .
Key Pharmacokinetic and Toxicological Data
*Estimated from structural analogs.
Duration of Action and Tissue Accumulation
- TQ and 5’-ClPAQ (a chlorophenyl-substituted AQ analogue) exhibit prolonged antimalarial effects in murine models, with recrudescence occurring at day 14 vs. day 4 for AQ .
- Increased lipophilicity (log D = 1.08) enhances TQ’s tissue residency but contributes to chronic toxicity (e.g., foamy macrophages in animal studies) .
Molecular Interactions with Heme
- TQ and AQ form zwitterionic complexes with ferriprotoporphyrin IX (FePPIX), inhibiting hemozoin formation. TQ’s 4-chlorophenyl group enhances π-π stacking with heme, improving binding affinity .
- Despite favorable heme interaction, TQ’s toxicity profile remains a critical disadvantage compared to safer alternatives like ferroquine .
Biological Activity
Tebuquine, a member of the 4-aminoquinoline class, is recognized for its potent antimalarial properties. This compound has been extensively studied for its efficacy against various strains of the malaria parasite, particularly Plasmodium falciparum. The following sections detail the synthesis, biological activity, and research findings associated with this compound.
Synthesis of this compound
This compound is synthesized through a series of chemical reactions involving 4-aminoquinoline derivatives. A notable synthetic route employs a palladium-catalyzed Suzuki reaction, allowing for the introduction of the 4-chlorophenyl moiety into the 4-hydroxyaniline side chain. This method has led to the development of various analogues with modified properties and enhanced biological activities .
Key Synthetic Steps
- Starting Materials : Substituted 1-phenyl-2-propanones are utilized.
- Intermediate Formation : The synthesis progresses through the formation of 5-nitro[1,1'-biphenyl]-2-ols.
- Final Condensation : The final product is obtained by condensing with 4,7-dichloroquinoline or its N-oxide derivatives.
Antimalarial Efficacy
This compound exhibits significant antimalarial activity, outperforming traditional drugs such as chloroquine and amodiaquine in both in vitro and in vivo studies. It has demonstrated high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, particularly the HB3 and K1 strains .
Comparative Antimalarial Potency
Compound | Activity Against HB3 | Activity Against K1 |
---|---|---|
This compound | Highly Active | Highly Active |
Amodiaquine | Moderate | Low |
Chloroquine | Moderate | Low |
The mechanism of action for this compound involves:
- Heme Polymerization Inhibition : this compound interferes with the polymerization of heme, a critical process for the malaria parasite's survival .
- Cellular Accumulation : Studies indicate a strong correlation between the cellular accumulation of this compound analogues and their respective IC50 values, suggesting that higher accumulation leads to increased efficacy .
Pharmacokinetics
Research indicates that this compound possesses favorable pharmacokinetic properties, including prolonged protection against malaria after oral administration. This characteristic makes it a candidate for further clinical trials .
Case Studies and Research Findings
Several studies have highlighted this compound's effectiveness and potential for development into a therapeutic agent:
- In Vivo Studies : In mouse models infected with Plasmodium berghei, this compound demonstrated high survival rates compared to control groups. The mean survival time was significantly extended in treated mice, confirming its antimalarial activity .
- Molecular Modeling : Advanced molecular modeling techniques have shown that this compound interacts favorably with the proposed cellular receptor heme, exhibiting optimal interaction energies compared to other compounds in its class .
- Resistance Studies : Ongoing research aims to understand the mechanisms behind drug resistance in malaria parasites and how this compound can be optimized to overcome these challenges. Its structural modifications have been explored to enhance potency while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Tebuquine, and how do they ensure reproducibility?
- This compound synthesis typically follows protocols involving multi-step organic reactions, such as condensation or cyclization, with strict purity controls. Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalysts) and characterization via HPLC, NMR, or mass spectrometry . For example, solvent polarity adjustments may optimize yield, as noted in analogous antimalarial syntheses .
Q. Which in vitro models are validated for assessing this compound's bioactivity against Plasmodium species?
- Standard assays include Plasmodium falciparum 3D7 strain cultures with IC50 determination via SYBR Green fluorescence. Researchers must control variables like parasite synchronization, hematocrit levels, and drug exposure duration to minimize inter-lab variability .
Q. How should structural characterization of this compound derivatives address potential isomerism or polymorphism?
- X-ray crystallography and differential scanning calorimetry (DSC) are critical for distinguishing stereoisomers. Comparative FT-IR and <sup>13</sup>C NMR spectra across batches can identify polymorphic variations, requiring adherence to ICH guidelines for pharmaceutical solids .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound's pharmacokinetic data across preclinical species?
- Species-specific metabolic differences (e.g., CYP450 isoform activity) may explain variability. A crossover study design with LC-MS/MS quantification of parent drug and metabolites in plasma, paired with hepatic microsome assays, can isolate enzymatic contributions .
Q. How can in vivo efficacy studies of this compound address confounding factors like host immune response modulation?
- Use syngeneic murine malaria models with immune-deficient (e.g., SCID) and wild-type cohorts to decouple drug effects from innate immunity. Longitudinal parasitemia measurements and cytokine profiling (ELISA/multiplex assays) are necessary .
Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound-resistant parasite lines?
- Nonlinear mixed-effects modeling (NONMEM) accommodates inter-strain variability. Pair this with whole-genome sequencing of resistant clones to correlate mutations (e.g., pfcrt or pfmdr1 SNPs) with shifted EC50 values .
Q. How do molecular dynamics simulations improve mechanistic understanding of this compound-target binding?
- Run μs-scale simulations with homology-modeled PfDHODH or cytochrome bc1 complexes. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to mutations, validated by isothermal titration calorimetry (ITC) .
Q. Methodological Challenges & Solutions
Resolving discrepancies between in vitro potency and in vivo efficacy:
- Perform physiologically based pharmacokinetic (PBPK) modeling to simulate tissue penetration and protein binding. Validate with MALDI imaging of drug distribution in infected organoids .
Standardizing protocols for this compound combination therapy studies:
- Adhere to WHO consensus guidelines for fixed-ratio antagonist testing (e.g., isobologram analysis). Include time-kill assays to identify synergistic vs. additive effects .
Validating this compound's off-target effects in transcriptomic datasets:
- Apply STRING-DB or KEGG pathway enrichment to RNA-seq data from treated host cells. Confirm hits via CRISPR-Cas9 knockout followed by phenotypic rescue assays .
Q. Data Reporting Standards
Properties
CAS No. |
74129-03-6 |
---|---|
Molecular Formula |
C26H25Cl2N3O |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31) |
InChI Key |
BCHMRNALCJISMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Key on ui other cas no. |
74129-03-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tebuquine; CI-897; CI897; CI 897; WR-228,258; WR 228,258; WR228,258; WR-228258; WR 228258; WR228258. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.